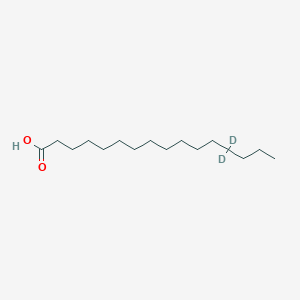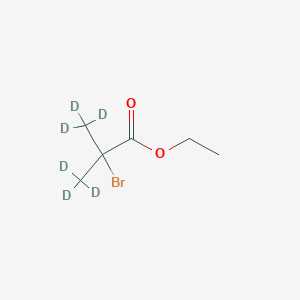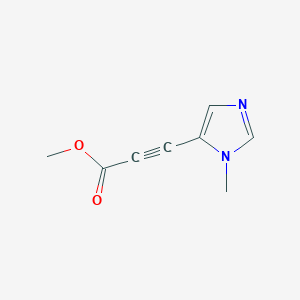
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride
Overview
Description
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 2169998-41-6 . It has a molecular weight of 266.69 . The IUPAC name for this compound is 2-(piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The InChI code for 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is 1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H .Chemical Reactions Analysis
The synthesis of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride involves a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Pharmacological Applications
- DPP IV Inhibitors : This compound falls within the chemical group of piperidines and pyridines, known for their role as DPP IV inhibitors. DPP IV inhibitors, including various piperidine and pyridine derivatives, have been extensively explored for their antidiabetic properties by targeting the enzyme DPP IV, which plays a crucial role in glucose metabolism. These inhibitors work by enhancing insulin secretion in response to glucose, presenting a valuable approach in type 2 diabetes mellitus treatment (Mendieta, Tarragó, & Giralt, 2011).
Chemical and Material Science
- Corrosion Inhibitors : Quinoline derivatives, closely related to the structure of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, have been recognized for their applications as anticorrosive materials. These derivatives effectively adsorb on metallic surfaces, forming stable complexes that prevent corrosion. This characteristic is attributed to their high electron density, which allows for the formation of coordination bonds with metallic atoms, highlighting a potential area of application for related piperidine and pyridine derivatives in material science (Verma, Quraishi, & Ebenso, 2020).
CNS Acting Drugs
- CNS Activity : The heterocyclic nature of compounds such as 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, which features nitrogen in its structure, makes it a candidate for exploring central nervous system (CNS) activities. Heterocycles with nitrogen, such as piperidine derivatives, have been identified as potential leads for synthesizing compounds with CNS activity, including antidepressant, antipsychotic, and anxiolytic effects. This suggests that 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride could be investigated for its potential CNS effects, offering new avenues in drug discovery (Saganuwan, 2017).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, including 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLVCLCPJMRJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)


![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)



![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)